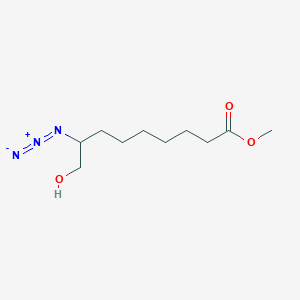

Methyl 8-azido-9-hydroxynonanoate

Description

Methyl 8-azido-9-hydroxynonanoate is a specialized aliphatic methyl ester featuring a hydroxyl group at position 9 and an azide moiety at position 8 on a nine-carbon chain. This compound is of significant interest in synthetic chemistry due to its dual functional groups, which enable applications in bioconjugation (e.g., click chemistry via azide-alkyne cycloaddition) and polymer synthesis.

Properties

CAS No. |

89248-79-3 |

|---|---|

Molecular Formula |

C10H19N3O3 |

Molecular Weight |

229.28 g/mol |

IUPAC Name |

methyl 8-azido-9-hydroxynonanoate |

InChI |

InChI=1S/C10H19N3O3/c1-16-10(15)7-5-3-2-4-6-9(8-14)12-13-11/h9,14H,2-8H2,1H3 |

InChI Key |

QHKSHBRHTGEPIW-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCCCCCC(CO)N=[N+]=[N-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 8-azido-9-hydroxynonanoate can be synthesized through a multi-step process. One common method involves the initial preparation of methyl 9-hydroxynonanoate, which can be achieved by the oxidative cleavage of fatty acid methyl esters derived from rapeseed oil . The hydroxyl group is then introduced through reduction reactions. The azido group can be added via nucleophilic substitution reactions, where an appropriate azide source, such as sodium azide, reacts with a suitable leaving group on the nonanoate backbone .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Solvent-free conditions and mild temperatures are often employed to minimize by-products and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: Methyl 8-azido-9-hydroxynonanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The azido group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: The azido group can participate in nucleophilic substitution reactions, forming new C-N bonds.

Common Reagents and Conditions:

Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under controlled conditions.

Reduction: LiAlH4 or Pd/C with hydrogen gas.

Substitution: Sodium azide (NaN3) in polar aprotic solvents like acetonitrile (CH3CN) or dimethyl sulfoxide (DMSO).

Major Products:

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of primary amines.

Substitution: Formation of alkyl azides.

Scientific Research Applications

Methyl 8-azido-9-hydroxynonanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including heterocycles and polymers.

Biology: Potential use in bioconjugation reactions due to the presence of the azido group, which can undergo click chemistry reactions.

Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive molecules.

Mechanism of Action

The mechanism of action of methyl 8-azido-9-hydroxynonanoate involves its functional groups:

Azido Group: Acts as a nucleophile in substitution reactions, forming new C-N bonds.

Hydroxyl Group: Can undergo oxidation to form carbonyl compounds, which are key intermediates in various synthetic pathways.

Comparison with Similar Compounds

Structural Analogs: Functional Group Variations

Methyl 9-oxononanoate (CAS 1931-63-1)

- Molecular Formula: C₁₀H₁₈O₃ (vs. C₁₀H₁₇N₃O₃ for Methyl 8-azido-9-hydroxynonanoate).

- Reactivity : The 9-oxo group facilitates nucleophilic additions (e.g., Grignard reactions), whereas the azide and hydroxyl groups in the target compound enable orthogonal reactivity (e.g., Huisgen cycloaddition and esterification/oxidation) .

Methyl Salicylate

- Functional Groups : Aromatic ester with a hydroxyl group adjacent to the ester.

- Applications: Widely used in fragrances and pharmaceuticals, contrasting with this compound’s niche role in synthetic biology .

Diterpene-Derived Methyl Esters (e.g., Sandaracopimaric Acid Methyl Esters)

- Structure : Complex bicyclic terpene cores with ester groups.

- Biological Source: Isolated from plant resins (e.g., Austrocedrus chilensis), unlike the synthetic origin of this compound .

Physical and Chemical Properties

Table 1 summarizes key properties of this compound and its analogs:

| Compound | Molecular Weight (g/mol) | Boiling Point (°C, estimated) | Solubility (Polar Solvents) | CAS Number |

|---|---|---|---|---|

| This compound | 243.27 | 280–300* | Moderate (methanol/water) | N/A |

| Methyl 9-oxononanoate | 186.25 | 240–260 | High (ethanol) | 1931-63-1 |

| Methyl Salicylate | 152.15 | 222 | Low (water), High (ethanol) | 119-36-8 |

*Estimated based on aliphatic ester trends and polar substituent effects .

Reactivity and Spectral Characteristics

- Azide Group: The azide in this compound shows strong IR absorption at ~2100 cm⁻¹ (N₃ stretch), absent in analogs like Methyl 9-oxononanoate .

- Hydroxyl Group: A broad NMR peak (~1–5 ppm) for the 9-hydroxyl contrasts with the sharp singlet for Methyl 9-oxononanoate’s ketone (δ ~2.1–2.4 ppm) .

- Ester Hydrolysis : Both compounds undergo base-catalyzed hydrolysis, but the azide may introduce steric hindrance, slowing reaction rates compared to simpler esters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.